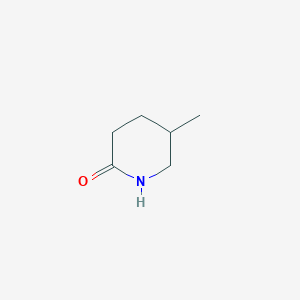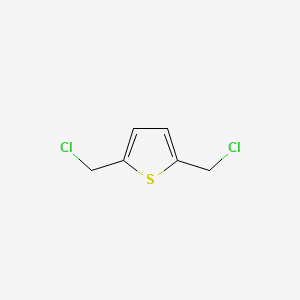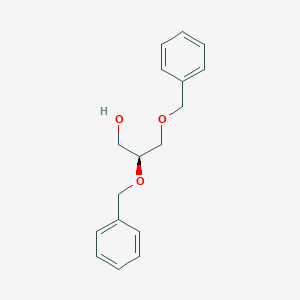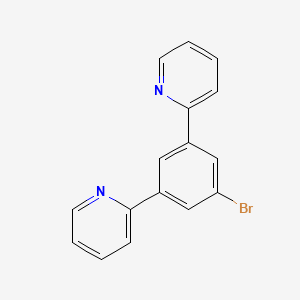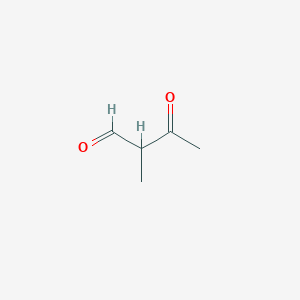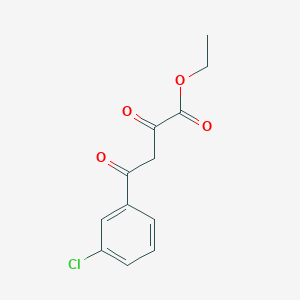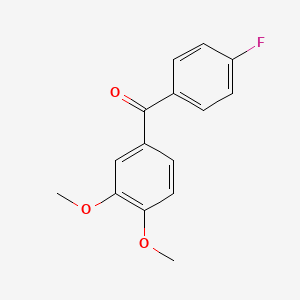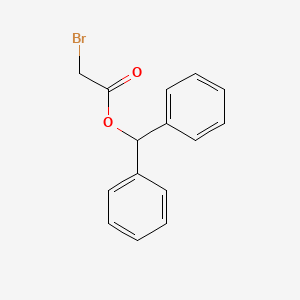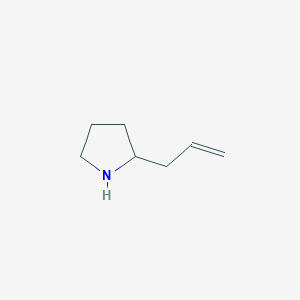
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester
Descripción general
Descripción
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, or (S)-2-FPB, is an important and versatile synthetic intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is a chiral molecule, meaning that it has two different forms, each with different properties. This makes it useful for the synthesis of chiral molecules and for the production of enantiomerically pure compounds. In addition, (S)-2-FPB is a useful building block for the synthesis of complex structures and can be used to modify existing structures.
Aplicaciones Científicas De Investigación
Synthesis of Benzyl Ethers and Esters
N-Cbz-L-prolinal serves as a precursor in the synthesis of benzyl ethers and esters. It’s particularly useful when employing 2-benzyloxypyridine as a reagent, which upon N-methylation, releases an electrophilic benzyl species suitable for the synthesis of benzyl ethers from alcohols . This method is advantageous for complex alcohol substrates where basic or acidic conditions are not compatible.
Peptide Synthesis
The compound is utilized in peptide synthesis, where it acts as a building block for the formation of peptide chains. Its protected form allows for selective reactions to occur, which is crucial in the stepwise construction of peptides .
Medicinal Chemistry
In medicinal chemistry, N-Cbz-L-prolinal is used as a starting material for the synthesis of various pharmacologically active molecules. Its role as a chiral building block is significant in the development of new drugs with improved efficacy and reduced side effects .
Rubber Processing Oil Alternative
Benzyl esters derived from N-Cbz-L-prolinal have been explored as alternative rubber processing oils. These esters are used to replace conventional aromatic oils, which have faced restrictions due to environmental concerns .
Tissue Engineering
N-Cbz-L-prolinal derivatives, such as hyaluronan benzyl ester, have applications in tissue engineering. They serve as scaffolds that support the regeneration of large joint defects and facilitate early postoperative rehabilitation and functionality .
Organic Synthesis
This compound is a key intermediate in organic synthesis, particularly in the preparation of complex molecules. Its stability and reactivity under neutral conditions make it a valuable reagent in various organic transformations .
Norsecurinine-type Alkaloids Synthesis
N-Cbz-L-prolinal is a critical building block for the synthesis of norsecurinine-type alkaloids, which are a class of compounds with potential therapeutic applications .
Amidation Reactions
The compound is involved in amidation reactions, which are fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
N-Cbz-L-Prolinal, also known as (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, is a specific inhibitor of the enzyme Prolyl Endopeptidase (PREP) . PREP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues . It plays a crucial role in the degradation of proline-containing neuropeptides and is involved in various physiological processes, including learning and memory .
Mode of Action
N-Cbz-L-Prolinal interacts with PREP by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of proline-containing peptides, leading to an increase in their levels
Biochemical Pathways
The inhibition of PREP by N-Cbz-L-Prolinal affects various biochemical pathways. It impacts the metabolism of proline-containing peptides, including several neuropeptides involved in learning and memory processes . The exact downstream effects depend on the specific peptides whose degradation is prevented.
Result of Action
The primary result of N-Cbz-L-Prolinal’s action is the increased levels of proline-containing peptides due to the inhibition of PREP . This can lead to various effects at the molecular and cellular level, depending on the specific peptides involved. For example, it could potentially enhance learning and memory processes by increasing the levels of neuropeptides involved in these functions .
Propiedades
IUPAC Name |
benzyl (2S)-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHSGGMNWXBEI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471765 | |
| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
CAS RN |
71461-30-8 | |
| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


